1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
This compound belongs to the cyclopenta[d]pyrimidin-2(5H)-one family, characterized by a fused bicyclic core with a pyrimidinone ring and a cyclopentane moiety. The structure is modified at two key positions:
- Position 1: Substituted with a furan-2-ylmethyl group, introducing a heteroaromatic ring that may influence solubility and electronic properties.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c21-20(22,23)14-8-6-13(7-9-14)12-28-18-16-4-1-5-17(16)25(19(26)24-18)11-15-3-2-10-27-15/h2-3,6-10H,1,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOGBQZDEZNTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)C(F)(F)F)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a pyrimidine derivative with potential biological applications. Its unique structure, featuring a furan moiety and a trifluoromethyl group, suggests diverse biological activities that merit investigation.
- Molecular Formula : C19H13F3N2O2S
- Molecular Weight : 422.4 g/mol
- CAS Number : 1326942-12-4
Biological Activity Overview
Research indicates that compounds with pyrimidine structures often exhibit significant biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific compound has shown promise in various studies.
Antiviral Activity
A study highlighted the efficacy of pyrimidine derivatives as antiviral agents, particularly against Hepatitis C virus (HCV) and other viral infections. The compound demonstrated an IC50 value of approximately 32.2 μM against HCV NS5B RNA polymerase, indicating strong antiviral potential .
Anticancer Properties
Pyrimidine derivatives are also known for their anticancer properties. In vitro studies have shown that similar compounds can inhibit tumor cell proliferation. For instance, related structures have been reported to induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Study 1: Antiviral Efficacy
A comprehensive study evaluated the antiviral activity of several pyrimidine derivatives, including our compound of interest. The results indicated that the compound exhibited a dose-dependent inhibition of viral replication in cell cultures, with significant activity noted at concentrations below 50 μM .
Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, the compound was tested against breast and lung cancer cells. Results showed that it inhibited cell growth by inducing cell cycle arrest at the G1 phase and promoting apoptosis through the activation of caspases . The detailed findings are summarized in Table 1.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25.0 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 30.5 | G1 phase arrest and apoptosis |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, facilitating better interaction with enzyme active sites.
- Receptor Modulation : The furan moiety may play a role in receptor binding, influencing pathways related to cell survival and proliferation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
| Compound Name | Position 1 Substituent | Position 4 Substituent | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|---|
| Target Compound | Furan-2-ylmethyl | 4-(Trifluoromethyl)benzylthio | ~397.4 (estimated) | High lipophilicity due to -CF₃; potential metabolic stability | - |
| 2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one | H (unsubstituted) | 4-Methylbenzylthio | 316.4 | Simpler structure; reduced steric hindrance and lipophilicity | |
| 1-(3-Hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | 3-Hydroxypropyl | 4-Nitrobenzylthio | 361.4 | Polar -NO₂ group; may enhance solubility but reduce membrane permeability | |
| 4-((3-Methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | Pyridin-4-ylmethyl | 3-Methylbenzylthio | 363.5 | Basic pyridine group; potential for hydrogen bonding and improved bioavailability | |
| 1-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-ylmethanone | 1H-1,2,3-triazol-4-yl (naphthyl) | H (unsubstituted) | ~375.4 (estimated) | Bulky naphthyl group; possible π-π stacking interactions |
Key Observations
Position 1 Modifications: The furan-2-ylmethyl group in the target compound introduces a heteroaromatic ring, which may enhance π-stacking interactions compared to simpler alkyl chains (e.g., 3-hydroxypropyl in ).
Position 4 Modifications: The 4-(trifluoromethyl)benzylthio group in the target compound increases lipophilicity (logP) compared to the 4-methylbenzylthio analog , which could enhance cell membrane penetration but may also affect metabolic clearance rates.
Biological Implications: Dihydropyrimidinone derivatives with thio groups (e.g., ) often show enhanced antimicrobial activity compared to their oxo counterparts due to improved thiol-mediated interactions. The cyclopenta[d]pyrimidinone core is critical for maintaining planar geometry, facilitating interactions with enzyme active sites .
Research Findings and Hypotheses
- Antimicrobial Potential: Analogous compounds with benzylthio substituents (e.g., ) exhibit antibacterial and antifungal activities, suggesting the target compound may share similar properties.
- Metabolic Stability: The -CF₃ group in the target compound is likely to resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
- Synergistic Effects : Combining a heteroaromatic substituent (furan) with a lipophilic -CF₃ group may optimize both target binding and pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
